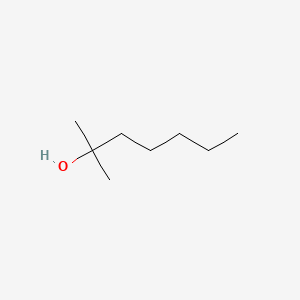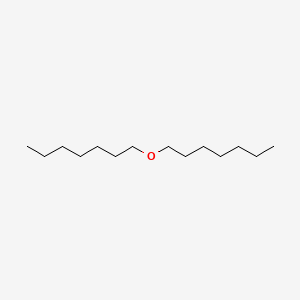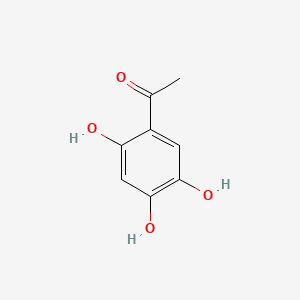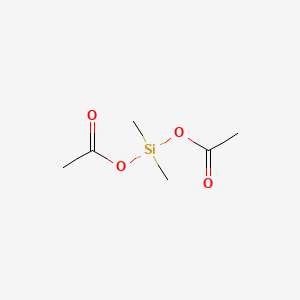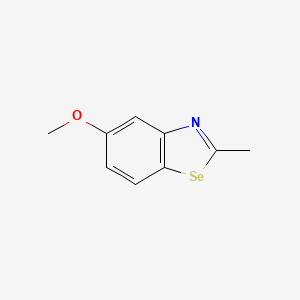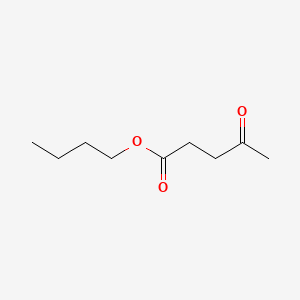
4-Fluorobenzhydryl chloride
概要
説明
4-Fluorobenzhydryl chloride is a chemical compound with the formula C13H10CLF and a molecular weight of 220.67 . It is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 4-Fluorobenzhydryl chloride consists of a benzene ring attached to a chloromethyl group and a fluorobenzene ring . The presence of these functional groups may influence its reactivity and physical properties .Chemical Reactions Analysis
While specific chemical reactions involving 4-Fluorobenzhydryl chloride are not available, benzhydryl chlorides are typically used as intermediates in organic synthesis . They can undergo nucleophilic substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis
4-Fluorobenzhydryl chloride is a liquid at room temperature . It has a predicted boiling point of 294.8 °C at 760 mmHg and a predicted density of 1.2 g/mL . The refractive index is predicted to be n20/D 1.57 .科学的研究の応用
Synthesis of Positron Emission Tomography (PET) Tracers
4-Fluorobenzhydryl chloride: is utilized in the synthesis of [18F]Flunarizine , a compound used in PET imaging . PET tracers like [18F]Flunarizine are crucial for studying neurological disorders and brain metabolism, providing insights into conditions such as epilepsy and migraine.
Calcium Channel Blocker Development
As a precursor in pharmaceutical research, 4-Fluorobenzhydryl chloride contributes to the development of calcium channel blockers . These blockers are significant in treating various neurological disorders, including Parkinson’s disease, by affecting dopamine metabolism in the brain.
Dopamine Reuptake Antagonist Research
This compound is structurally related to dialkylpiperazines, which are being studied as dopamine reuptake antagonists . These antagonists are potential treatments for disorders like depression and attention deficit hyperactivity disorder (ADHD).
Fluoroalkylation Reactions
In organic chemistry, 4-Fluorobenzhydryl chloride is involved in fluoroalkylation reactions, which are essential for introducing fluorine atoms into organic molecules . This process is vital for creating compounds with unique properties, such as increased stability and bioavailability.
Enzymatic Synthesis of Fluorinated Compounds
The enzymatic synthesis of fluorinated compounds, including those derived from 4-Fluorobenzhydryl chloride , is a growing area of interest . These compounds have applications in medicine, imaging, and materials science due to their unique properties conferred by the fluorine atoms.
Inhibitor of Neurotoxin Binding
Research has shown that derivatives of 4-Fluorobenzhydryl chloride can act as inhibitors of neurotoxin binding to sodium channels . This application is particularly relevant in the development of treatments for neurotoxicity and related conditions.
Radiotracer Development for Neurological Studies
The compound is used in the preparation of radiotracers for neurological studies using PET . These studies can provide valuable information on brain function and the progression of neurological diseases.
Investigation of Dopamine System Effects
4-Fluorobenzhydryl chloride: derivatives are used to study the in vivo biodistribution of compounds and their effects on the dopamine system . This research can lead to a better understanding of diseases like Parkinson’s and potential therapeutic approaches.
Safety and Hazards
将来の方向性
作用機序
Target of Action
4-Fluorobenzhydryl chloride is a chemical compound used in various chemical reactions. The primary targets of 4-Fluorobenzhydryl chloride are the reactive sites of other molecules in a chemical reaction . It is often used as a reagent in organic synthesis, where it can react with a variety of nucleophiles .
Mode of Action
The mode of action of 4-Fluorobenzhydryl chloride involves its reactivity towards nucleophiles. In a typical reaction, the chloride ion of the 4-Fluorobenzhydryl chloride molecule is displaced by a nucleophile . This is a type of nucleophilic substitution reaction, which results in the formation of a new bond between the 4-Fluorobenzhydryl group and the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by 4-Fluorobenzhydryl chloride would depend on the specific reaction and the nucleophile involved. In general, 4-Fluorobenzhydryl chloride can be used to introduce the 4-Fluorobenzhydryl group into a larger molecule, potentially affecting the properties and reactivity of that molecule .
Result of Action
The result of the action of 4-Fluorobenzhydryl chloride is the formation of a new compound, in which the 4-Fluorobenzhydryl group has been attached to a nucleophile . This can lead to changes in the properties and reactivity of the nucleophile, potentially enabling further chemical transformations .
Action Environment
The action of 4-Fluorobenzhydryl chloride can be influenced by various environmental factors, including the presence of other chemicals, temperature, and pH. For example, the rate and outcome of the reaction between 4-Fluorobenzhydryl chloride and a nucleophile can be affected by the presence of other reagents, the temperature of the reaction, and the pH of the solution .
特性
IUPAC Name |
1-[chloro(phenyl)methyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFODANOHXAUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957802 | |
| Record name | 1-[Chloro(phenyl)methyl]-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzhydryl chloride | |
CAS RN |
365-21-9 | |
| Record name | 1-(Chlorophenylmethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chlorophenylmethyl)-4-fluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[Chloro(phenyl)methyl]-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chlorophenylmethyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

